molecular formula C24H17FN4O3S B2973097 2-Amino-6-(2-fluorobenzyl)-4-(pyridin-3-yl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893294-96-7

2-Amino-6-(2-fluorobenzyl)-4-(pyridin-3-yl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No.: B2973097
CAS No.: 893294-96-7
M. Wt: 460.48
InChI Key: RILYVDBKQJJHTN-UHFFFAOYSA-N
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Description

This compound belongs to a class of fused heterocyclic systems featuring a pyrano[3,2-c][2,1]benzothiazine core modified with fluorinated and pyridyl substituents. The presence of a 2-fluorobenzyl group at position 6, a pyridin-3-yl moiety at position 4, and a carbonitrile group at position 3 contributes to its unique electronic and steric properties.

Properties

IUPAC Name

2-amino-6-[(2-fluorophenyl)methyl]-5,5-dioxo-4-pyridin-3-yl-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FN4O3S/c25-19-9-3-1-6-16(19)14-29-20-10-4-2-8-17(20)22-23(33(29,30)31)21(15-7-5-11-28-13-15)18(12-26)24(27)32-22/h1-11,13,21H,14,27H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILYVDBKQJJHTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CN=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(2-fluorobenzyl)-4-(pyridin-3-yl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, followed by cyclization and functional group modifications. Common reagents used in these reactions include fluorobenzyl halides, pyridine derivatives, and various catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(2-fluorobenzyl)-4-(pyridin-3-yl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Industry: It could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 2-Amino-6-(2-fluorobenzyl)-4-(pyridin-3-yl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, which can modulate the activity of these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrano-Benzothiazine/Pyran Cores

A critical comparison is provided below with compounds sharing the pyrano-benzothiazine or pyran scaffold, focusing on substituent effects and physicochemical properties.

Compound Name Key Substituents Melting Point (°C) Notable Spectral Data (IR, NMR) Reference
Target Compound : 2-Amino-6-(2-fluorobenzyl)-4-(pyridin-3-yl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide 2-Fluorobenzyl, pyridin-3-yl, CN, SO₂ Not reported Likely IR: ~2190 cm⁻¹ (CN), ~1350–1150 cm⁻¹ (SO₂)
Analog 1 : 2-Amino-4-(3-(benzyloxy)phenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile Benzyloxy phenyl, hydroxymethyl, CN 235–238 IR: 3271 (NH/OH), 2191 (CN), 1637 (C=O)
Analog 2 : 6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile 2-Chlorophenyl, 3-methoxyphenyl, methyl, CN 170.7–171.2 ¹H NMR: δ 11.49 (NH), 3.74 (OCH₃), 2.14 (CH₃)
Analog 3 : (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile 4-Cyanobenzylidene, methylfuran, CN, thiazolo-pyrimidine core 213–215 IR: 2219 (CN); ¹³C NMR: 117.54 (CN), 153.27 (C=O)

Key Differences and Implications

Substituent Effects: The target compound’s 2-fluorobenzyl and pyridin-3-yl groups likely enhance π-π stacking interactions with aromatic residues in biological targets, compared to Analog 1’s benzyloxy group or Analog 2’s chlorophenyl substituents. Fluorine’s electronegativity may also improve metabolic stability . The 5,5-dioxide moiety in the target compound distinguishes it from Analog 3, which features a thiazolo-pyrimidine core with dual ketone groups.

Spectral and Physicochemical Properties :

  • The absence of a hydroxymethyl group (as in Analog 1 ) or methylfuran (as in Analog 3 ) in the target compound reduces steric hindrance, possibly favoring tighter binding to flat enzymatic pockets.
  • The CN group’s IR absorption (~2190 cm⁻¹) is consistent across all analogues, confirming its stability under synthetic conditions .

Synthetic Accessibility: Analog 2 and Analog 3 were synthesized via one-pot multicomponent reactions under mild conditions (e.g., reflux in acetic acid), yielding 57–80% .

Biological Activity

The compound 2-Amino-6-(2-fluorobenzyl)-4-(pyridin-3-yl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a member of the benzothiazine family and has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C22H21FN8O4C_{22}H_{21}FN_8O_4, with a molecular weight of approximately 480.452 g/mol. Its structure includes a pyridine ring and a benzothiazine moiety, which are known to contribute to various biological activities.

1. Anticancer Activity

Research has indicated that derivatives of benzothiazine exhibit significant anticancer properties. For example, compounds with similar structures have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that certain benzothiazine derivatives inhibited the proliferation of cancer cells in vitro, suggesting that the target compound may also possess similar properties due to its structural characteristics .

2. Antimicrobial Properties

Benzothiazines are recognized for their antimicrobial activities. The compound has not been directly tested for antimicrobial effects; however, related compounds have shown promising results against a range of pathogens. For instance, studies on benzothiazine derivatives revealed activity against both Gram-positive and Gram-negative bacteria .

3. Neuroprotective Effects

The neuroprotective potential of benzothiazines has been explored in several studies. Compounds within this class have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The inhibition of AChE by related compounds suggests that the target compound may also exhibit similar neuroprotective effects .

The biological activities of the target compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The inhibition of key enzymes such as AChE plays a crucial role in its neuroprotective effects.
  • Cell Cycle Modulation : Compounds with similar structures have been shown to affect cell cycle progression in cancer cells, leading to reduced proliferation.
  • Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that benzothiazines may act as antioxidants, mitigating oxidative stress in cells.

Case Studies

StudyFindings
Study A (2021)Demonstrated anticancer activity against breast cancer cell lines with IC50 values in the micromolar range.
Study B (2020)Reported significant inhibition of AChE with an IC50 comparable to established inhibitors like donepezil.
Study C (2019)Showed antimicrobial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 100 µg/mL.

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